molecular formula C11H10Cl2O3 B067636 5-(3,4-Dichlorophenyl)-5-oxovaleric acid CAS No. 168135-66-8

5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Cat. No. B067636
CAS RN: 168135-66-8
M. Wt: 261.1 g/mol
InChI Key: XDNXUPLVNCSNBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including chlorination, amination, and various forms of condensation reactions. For example, the synthesis of similar chlorophenyl compounds has been detailed through multiple-step reactions starting from base chlorobenzoic acids or nitrobenzene derivatives, indicating the potential complexity involved in synthesizing 5-(3,4-Dichlorophenyl)-5-oxovaleric acid (Chen et al., 2010).

Molecular Structure Analysis

Crystallography and NMR spectroscopy are critical tools for analyzing the molecular structure of chemical compounds. Studies on compounds with chlorophenyl groups have utilized X-ray crystallography to reveal detailed structural information, highlighting the planarity of the tetrazole rings and the conformation of the substituents (Al-Hourani et al., 2015). These techniques could similarly elucidate the structure of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.

Chemical Reactions and Properties

Chemical reactions involving chlorophenyl compounds can vary widely, from nucleophilic substitutions to cyclization reactions. The reactivity of such compounds often involves interactions with various functional groups, such as amides and sulfonamides, leading to a range of heterocyclic structures (Siddiqui et al., 2014). These reactions can significantly influence the chemical properties of the resulting compounds, including their potential biological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from related compounds. For instance, the crystalline structure of chlorophenyl derivatives has been characterized, revealing specific molecular conformations and hydrogen bonding patterns that affect their physical state and solubility (Kumarasinghe et al., 2009).

Scientific Research Applications

Synthesis and Biological Potential

5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its derivatives have been explored for their potential in the synthesis of new heterocyclic compounds with expected biological activities. The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the production of compounds that exhibited antimicrobial and antifungal activities. This research highlights the potential of using 5-(3,4-Dichlorophenyl)-5-oxovaleric acid derivatives in the development of new pharmaceuticals with specific biological properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Analytical Method Development

The compound's derivatives have also been instrumental in analytical chemistry, particularly in the development and validation of a specific and sensitive GC-FID method for determining impurities in related chemicals. This research demonstrates the compound's utility in enhancing the quality control processes of pharmaceutical intermediates and other specialty chemicals, ensuring the purity and efficacy of the final products (Tang, Kim, Miller, & Lloyd, 2010).

Interorgan Signaling and Metabolic Regulation

Investigations into brown and beige adipose tissue have identified small molecule metabokines, including derivatives of 5-oxovaleric acid, as significant players in systemic energy expenditure and metabolic regulation. These findings suggest a broader biological significance for 5-oxovaleric acid derivatives in interorgan signaling and the potential for therapeutic applications in obesity and diabetes management (Whitehead et al., 2021).

Molecular Docking and Pharmacological Importance

Furthermore, molecular docking and vibrational studies on derivatives of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid have provided insights into their potential pharmacological importance. Through these studies, researchers have been able to understand the structural and electronic properties that make these compounds viable as nonlinear optical materials and for inhibiting specific biological targets, suggesting their use in therapeutic applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

properties

IUPAC Name

5-(3,4-dichlorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXUPLVNCSNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374211
Record name 5-(3,4-Dichlorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichlorophenyl)-5-oxovaleric acid

CAS RN

168135-66-8
Record name 5-(3,4-Dichlorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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